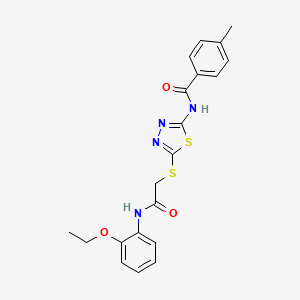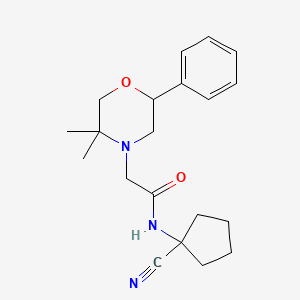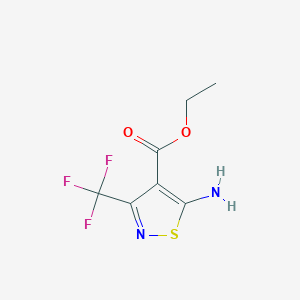
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amide, a thiadiazole ring, and an ethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally . The presence of polar functional groups like the amide could influence these properties.Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
N-(5-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, due to its structural similarity with compounds having thiadiazol rings, may offer promising applications in photodynamic therapy (PDT). Compounds with thiadiazol and related structures have been identified for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, suggesting potential for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
The antimicrobial screening of compounds incorporating thiadiazol rings, which are structurally related to N-(5-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. This implies a potential utility in developing new therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization of Polyimides
Research on the synthesis and characterization of novel aromatic polyimides using compounds with thiadiazol and related structures indicates their utility in creating materials with desirable properties such as solubility in organic solvents and high thermal stability. This could hint at applications in the development of new materials for industrial uses, where these properties are highly valued (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Schiff Base Ligands for Antimicrobial Activity
Schiff base ligands derived from thiadiazole compounds have been synthesized and characterized for their antimicrobial activity. This suggests that N-(5-((2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide could potentially be used to develop new antimicrobial agents, given the structural similarities and the demonstrated effectiveness of similar compounds against bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-7-5-4-6-15(16)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIJOJYIDZSFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)


![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)
![3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005521.png)
![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)

![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)


![5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B3005531.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)